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Introduction
Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture to control a

range of fungal diseases on crops.[1] It possesses two stereogenic centers, resulting in the

existence of four stereoisomers: (1R,2S)-, (1S,2R)-, (1R,2R)-, and (1S,2S)-bitertanol. While

commercial bitertanol is typically a mixture of these stereoisomers, there is growing interest in

the properties and activities of the individual enantiomers and diastereomers due to potential

differences in their biological efficacy and toxicological profiles.[1] This technical guide focuses

on the physical and chemical properties of the pure (1S,2S)-bitertanol stereoisomer.

It is critical to note that comprehensive experimental data for the isolated (1S,2S)-bitertanol
enantiomer is not extensively available in public scientific literature. Enantiomers, such as

(1S,2S)-bitertanol and its mirror image (1R,2R)-bitertanol, possess identical physical

properties in an achiral environment, including melting point, boiling point, and solubility.[2]

Their primary distinguishing characteristic is their equal but opposite optical rotation.[2]

Differences in physical properties are typically observed between diastereomers, such as

between the (1S,2S) and (1R,2S) or (1S,2R) forms.

This guide consolidates the available data for bitertanol as a mixture and provides the

theoretical framework and general experimental protocols necessary for the determination of

the specific properties of the pure (1S,2S) enantiomer.
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General Physicochemical Properties
The following tables summarize the known physical and chemical properties of bitertanol,

generally referring to the mixture of stereoisomers.

Identifier Value Source

IUPAC Name

3,3-dimethyl-1-(4-

phenylphenoxy)-1-(1,2,4-

triazol-1-yl)butan-2-ol

[3]

CAS Number 55179-31-2 [3]

Molecular Formula C₂₀H₂₃N₃O₂ [3]

Molecular Weight 337.42 g/mol [4]

Physical Description Colorless solid [3]
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Property Value Notes Source

Melting Point 127 °C

Not specified for a

particular

stereoisomer. Another

source reports 49-

50°C. This variation

likely reflects different

diastereomeric

compositions.

[5]

Boiling Point 350 °C Estimated [4]

Solubility

Water: 5

mg/LChloroform:

Slightly solubleDMSO:

Slightly

solubleMethanol:

Slightly soluble

For the mixture of

stereoisomers.
[6][7]

Vapor Pressure

2.2 x 10⁻¹⁰ mmHg (20

°C) (Diastereomer

A)2.5 x 10⁻⁹ mmHg

(20 °C) (Diastereomer

B)

[4]

logP (octanol-water) 4.16 [6]

Spectral Data
Spectral data is crucial for the structural elucidation and identification of (1S,2S)-bitertanol.
The following data is for the general compound, but would be expected to be very similar for

the individual stereoisomers, with potential minor differences in the spectra of diastereomers.
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Technique Data Summary Source

Mass Spectrometry (MS)
Available as MS-MS and LC-

MS data.
[3]

Infrared Spectroscopy (IR)
FTIR and ATR-IR spectra are

available.
[3]

Nuclear Magnetic Resonance

(NMR)

While specific spectra for

(1S,2S)-bitertanol are not

provided, general principles of

1H and 13C NMR would apply

for structural confirmation.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize pure (1S,2S)-
bitertanol.

Stereoselective Separation and Purification
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

is the standard method for separating the stereoisomers of bitertanol.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or

amylose).

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically

used. The exact ratio should be optimized to achieve baseline separation of the four

stereoisomers.

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance

(e.g., 220 nm).
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Procedure:

Dissolve a sample of the bitertanol stereoisomer mixture in the mobile phase.

Inject the sample onto the chiral HPLC column.

Elute the isomers with the optimized mobile phase.

Collect the fraction corresponding to the (1S,2S)-bitertanol peak.

Confirm the purity of the collected fraction by re-injection.

Evaporate the solvent to obtain the pure (1S,2S)-bitertanol.

Determination of Absolute Configuration
Methodology: Single-crystal X-ray crystallography is the definitive method for determining the

absolute configuration of a chiral molecule.

Procedure:

Grow a single crystal of the purified (1S,2S)-bitertanol of suitable quality. This can be

achieved by slow evaporation of a solvent, or by vapor diffusion.

Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Solve and refine the crystal structure using appropriate software.

The absolute configuration can be determined from the anomalous dispersion of the X-

rays by the atoms in the crystal, typically reported as the Flack parameter.

Measurement of Optical Rotation
Methodology: A polarimeter is used to measure the optical rotation of a chiral compound.

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).
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Procedure:

Prepare a solution of the purified (1S,2S)-bitertanol of known concentration in a suitable

achiral solvent (e.g., chloroform, methanol).

Calibrate the polarimeter with the pure solvent.

Fill the polarimeter cell with the sample solution.

Measure the angle of rotation.

The specific rotation [α] can be calculated using the formula: [α] = α / (l × c) where α is the

observed rotation, l is the path length of the cell in decimeters, and c is the concentration

of the solution in g/mL.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment in the molecule. The chemical

shifts, splitting patterns, and coupling constants can be used to confirm the molecular

structure.

¹³C NMR: Provides information on the carbon framework of the molecule.

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆) should be used.

Infrared (IR) Spectroscopy:

Provides information about the functional groups present in the molecule. Characteristic

peaks for O-H, C-H, C=C (aromatic), and C-N bonds would be expected.

Mass Spectrometry (MS):

Determines the molecular weight of the compound and can provide information about its

fragmentation pattern, aiding in structural confirmation.
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Visualizations
Experimental Workflow for Stereoisomer Separation and
Characterization
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Caption: Workflow for the separation and characterization of bitertanol stereoisomers.
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Caption: Stereoisomeric relationships of bitertanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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